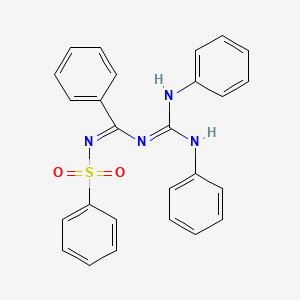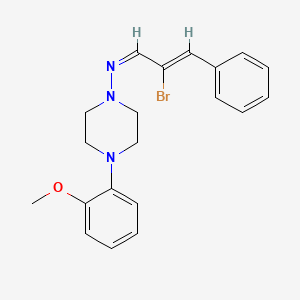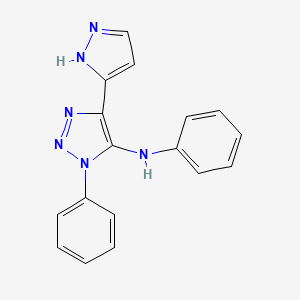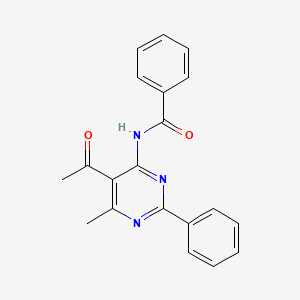
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DAPI, is a fluorescent stain used in various scientific research applications. The compound was first synthesized by Otto Dimroth in 1964. DAPI is a popular stain used in microscopy to visualize DNA and other cellular structures.
Aplicaciones Científicas De Investigación
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is widely used in scientific research for its ability to stain DNA and other cellular structures. This compound is commonly used in microscopy to visualize chromosomes, nuclei, and other cellular structures. The compound is also used in flow cytometry to analyze DNA content in cells. This compound is also used in research related to cell cycle analysis, apoptosis, and DNA damage.
Mecanismo De Acción
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide binds to the minor groove of DNA and fluoresces when exposed to ultraviolet light. The compound has a high affinity for AT-rich regions of DNA and is a useful tool for identifying the location of DNA in cells. This compound is also used to measure DNA content in cells and to assess the integrity of DNA in response to various treatments.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. The compound is not mutagenic or carcinogenic and is considered safe for use in scientific research. This compound is rapidly taken up by cells and can be used to stain live or fixed cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is a versatile stain that can be used in a variety of scientific research applications. The compound is relatively inexpensive and easy to use. However, this compound has some limitations. The compound is not suitable for use in live-cell imaging as it requires exposure to ultraviolet light, which can be damaging to cells. This compound is also not useful for staining RNA or proteins.
Direcciones Futuras
There are several future directions for research related to N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of new fluorescent dyes that can be used in live-cell imaging. Another area of interest is the use of this compound in combination with other stains to visualize multiple cellular structures simultaneously. Additionally, there is potential for the use of this compound in the diagnosis and treatment of various diseases, including cancer. Continued research into the mechanism of action of this compound and its effects on cellular function will also be of interest.
In conclusion, this compound is a valuable tool in scientific research for visualizing DNA and other cellular structures. The compound is easy to use, non-toxic, and has a high affinity for AT-rich regions of DNA. While this compound has some limitations, there are several future directions for research related to the compound.
Métodos De Síntesis
The synthesis of N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with N-phenylsulfonyl chloride and N,N-dimethylformamide. The reaction produces this compound as a white powder, which is soluble in water and organic solvents. The yield of this compound synthesis is high, and the compound is relatively stable.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-(dianilinomethylidene)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-33(32,24-19-11-4-12-20-24)30-25(21-13-5-1-6-14-21)29-26(27-22-15-7-2-8-16-22)28-23-17-9-3-10-18-23/h1-20H,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMTVWHBXAJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)


![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
